N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide
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Overview
Description
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide is an organic compound with a complex structure, featuring multiple halogen substituents and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic rings, using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Scientific Research Applications
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, antiasthmatic, and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating the interactions of halogenated aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the nitro group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
- N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
- N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chlorobenzamide
Uniqueness
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide is unique due to the presence of both bromo and nitro substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate for the synthesis of specialized molecules.
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrCl2N2O4/c21-11-5-8-18(15(9-11)19(26)13-3-1-2-4-16(13)22)24-20(27)14-10-12(25(28)29)6-7-17(14)23/h1-10H,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHWYRVXAIQPSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrCl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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